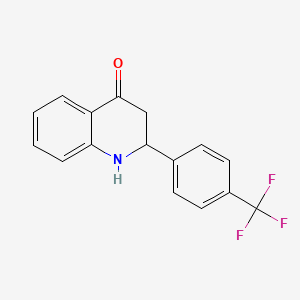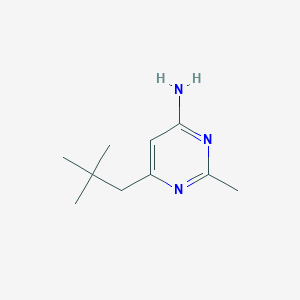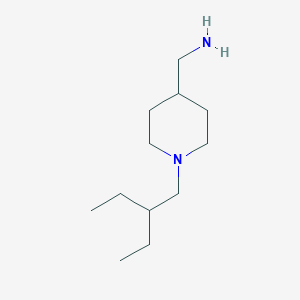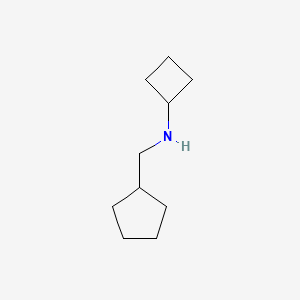
2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
説明
科学的研究の応用
X-ray Diffraction Analysis
The compound has been synthesized and characterized through X-ray diffraction analysis, showcasing its potential for detailed structural study in material science (Quintana et al., 2016).
Synthesis Techniques
Advanced synthesis techniques have been developed for producing this compound and related derivatives, highlighting its significance in synthetic chemistry. This includes methods like superacidic activation for creating polyfluorinated derivatives (Safina et al., 2009), and a mild and efficient silver(I) triflate catalyzed synthesis for producing biologically interesting derivatives (Pandit et al., 2015).
Antioxidant Properties
Some derivatives of this compound exhibit potent free-radical scavenging ability, indicating potential applications in oxidative stress management and related biological fields (Pandit et al., 2015).
Antitumor Activity
Certain derivatives of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one have been synthesized and evaluated for their in vitro antitumor activity, showcasing their potential in medicinal chemistry and drug development (Cheon et al., 1999).
Electroluminescence and Photoluminescence
The compound has been used in the synthesis of organic iridium(III) complexes, which exhibit orange-red and red electroluminescence and photoluminescence. This indicates its utility in the development of organic light-emitting diodes (OLEDs) and related photonic devices (Su et al., 2018).
Catalysis
It plays a role in catalytic processes, such as the palladium-catalyzed carbonylative synthesis of derivatives, which is important for creating complex organic molecules (Wang et al., 2020).
特性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)11-7-5-10(6-8-11)14-9-15(21)12-3-1-2-4-13(12)20-14/h1-8,14,20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUIPBZSYZPFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695921 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
946049-56-5 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1464673.png)
![{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464674.png)
![Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B1464676.png)
![1-[(4-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1464680.png)


![[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464686.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464687.png)
